molecular formula C11H8ClN3O3S B11108323 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide

Cat. No.: B11108323
M. Wt: 297.72 g/mol
InChI Key: KVQQGDGMIAJVMG-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzodioxole ring fused to a thiadiazole ring, with a chloroacetamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling of Benzodioxole and Thiadiazole Rings: The benzodioxole and thiadiazole rings are coupled using a suitable coupling agent such as phosphorus oxychloride.

    Introduction of the Chloroacetamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Reactions: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide and N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine.

    Uniqueness: The presence of the chloroacetamide group and the specific arrangement of the benzodioxole and thiadiazole rings confer unique chemical and biological properties to the compound.

Properties

Molecular Formula

C11H8ClN3O3S

Molecular Weight

297.72 g/mol

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide

InChI

InChI=1S/C11H8ClN3O3S/c12-4-9(16)13-11-15-14-10(19-11)6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,13,15,16)

InChI Key

KVQQGDGMIAJVMG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)CCl

Origin of Product

United States

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